molecular formula C9H12BFO3 B13996695 (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid

(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid

Cat. No.: B13996695
M. Wt: 198.00 g/mol
InChI Key: JJVRONDZSGZMJN-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents to introduce the fluoro and hydroxypropan-2-yl substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivative is coupled with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the fluoro group results in hydroxy-substituted compounds .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and hydroxypropan-2-yl substituents enhance the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl substituents, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s stability, binding affinity, and specificity, making it a valuable reagent in various scientific applications .

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

[3-fluoro-5-(2-hydroxypropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO3/c1-9(2,12)6-3-7(10(13)14)5-8(11)4-6/h3-5,12-14H,1-2H3

InChI Key

JJVRONDZSGZMJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(C)(C)O)(O)O

Origin of Product

United States

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